molecular formula C11H12N2O B13616723 (S)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol

(S)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol

货号: B13616723
分子量: 188.23 g/mol
InChI 键: KQLMFQUYQFHRSI-VIFPVBQESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol is a chiral secondary alcohol with a molecular formula of C11H12N2O and a molecular weight of 188.23 g/mol . This compound features a pyrazole moiety linked to a phenyl ring, forming a structure that serves as a versatile scaffold in medicinal chemistry and drug discovery. The pyrazole group is a privileged structure found in numerous bioactive molecules and approved drugs, such as the anti-inflammatory Celecoxib and the anticancer agent Crizotinib, highlighting its significance in designing therapeutic agents . As a chiral benzhydryl alcohol derivative, this (S)-enantiomer is a valuable intermediate for the synthesis of more complex, enantiomerically pure molecules. Its structure is particularly relevant for creating potential ligands for various biological targets. While the specific mechanism of action for this base structure is dependent on the final synthesized compound, molecules incorporating the pyrazolyl-phenyl motif have been explored for a range of biological activities. Recent scientific literature demonstrates that structurally similar compounds are key intermediates in multicomponent reactions to create novel pyrimidinedione derivatives, which are useful for different biomedical applications . Furthermore, the closely related (R)-enantiomer of the corresponding amine is a commercial product, underscoring the interest in chiral derivatives of this core structure . Intended Research Applications: • A key chiral building block in organic synthesis and pharmaceutical research . • A potential precursor for the development of active pharmaceutical ingredients (APIs). • A scaffold for creating ligands in catalyst development and materials science. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling and storage information.

属性

分子式

C11H12N2O

分子量

188.23 g/mol

IUPAC 名称

(1S)-1-(4-pyrazol-1-ylphenyl)ethanol

InChI

InChI=1S/C11H12N2O/c1-9(14)10-3-5-11(6-4-10)13-8-2-7-12-13/h2-9,14H,1H3/t9-/m0/s1

InChI 键

KQLMFQUYQFHRSI-VIFPVBQESA-N

手性 SMILES

C[C@@H](C1=CC=C(C=C1)N2C=CC=N2)O

规范 SMILES

CC(C1=CC=C(C=C1)N2C=CC=N2)O

产品来源

United States

准备方法

Preparation Methods of (S)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol

General Synthetic Strategy

The synthesis typically follows a two-step approach:

  • Step 1: Construction of the 4-(1H-pyrazol-1-yl)phenyl intermediate via palladium-catalyzed cross-coupling or nucleophilic substitution reactions.
  • Step 2: Introduction of the ethan-1-ol chiral center by asymmetric reduction of the corresponding ketone or aldehyde precursor.

Synthesis of 4-(1H-Pyrazol-1-yl)phenyl Intermediate

Palladium-Catalyzed Cross-Coupling

A widely used method involves palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira couplings to attach the pyrazole ring to the para position of a phenyl ring. For example, 1-phenyl-1H-pyrazole derivatives can be functionalized at the 4-position of the phenyl ring using aryl halides and pyrazole boronic acids or triflates under Pd catalysis with phosphine ligands.

  • Reagents: Pd catalyst, aryl halide, pyrazole boronic acid/triflate
  • Conditions: Typically performed in DMF or THF at 70–100 °C for 12–24 h
  • Yields: Moderate to high (60–85%)
  • Reference: ARKIVOC 2011 paper on pyrazole derivatives synthesis
Nucleophilic Substitution and Benzylation

Alternative methods include benzylation of pyrazole nitrogen followed by functional group transformations such as Vilsmeier-Haack formylation to introduce aldehyde groups, which can be further elaborated.

  • Example: Benzylation of 1-phenyl-1H-pyrazole followed by DMF/POCl3 treatment to form aldehydes
  • Yields: 70–85%
  • Reference: ARKIVOC 2011 experimental section

Alternative Synthetic Routes

Cyclocondensation and One-Pot Reactions
  • One-pot reactions involving cyclocondensation of substituted pyrazolyl hydrazides with ketones under reflux in ethanol have been reported to yield pyrazole derivatives efficiently.
  • Acidic or basic catalysis can influence the formation of pyrazole vs. pyrazoline intermediates.
  • Reference: Synthesis of bis-pyrazolyl-pyridines with varying substituents
Functional Group Transformations
  • Conversion of pyrazole-aldehydes to nitriles or carbaldehydes using reagents like iodine/ammonia or 2-iodoxybenzoic acid (IBX) oxidation.
  • These intermediates can then be reduced or further functionalized to obtain the target alcohol.
  • Reference: ACS Omega 2023

Summary of Key Preparation Data

Step Reaction Type Reagents/Conditions Yield (%) Notes Reference
1 Pd-catalyzed cross-coupling Pd catalyst, aryl halide, pyrazole boronic acid, DMF, 70 °C, 12 h 60–85 Formation of 4-(1H-pyrazol-1-yl)phenyl intermediate
2 Benzylation + Vilsmeier-Haack BnCl, NaH, DMF; then DMF/POCl3, 70 °C, 12 h 70–85 Alternative synthesis of aldehyde intermediate
3 Reduction with LiAlH4 LiAlH4, diethyl ether, 0 °C, 1 h ~88 General reduction to alcohol, racemic
4 Oxidation to aldehyde (IBX) IBX, DMSO, 0–20 °C, 1 h 85 Intermediate for further reduction
5 Nitrile formation (I2/NH3) Iodine, ammonia, THF, ambient temp, 6 h 78 Functional group transformation

Research Perspectives and Notes

  • Catalyst and solvent choice significantly affect yields and selectivity in cross-coupling and reduction steps.
  • Enantioselective synthesis requires chiral catalysts or biocatalysts; detailed protocols for this specific compound are limited but can be adapted from general asymmetric reduction methods of aryl ketones.
  • Purification typically involves recrystallization or chromatographic techniques, with characterization by NMR, IR, and melting point analysis.
  • Reaction monitoring is commonly done by thin-layer chromatography (TLC) and NMR spectroscopy.
  • The pyrazole ring’s nitrogen can be selectively functionalized, and protecting groups like benzyl can be used to facilitate transformations.

化学反应分析

Types of Reactions

(S)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: PCC or Dess-Martin periodinane in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: SOCl2 in the presence of a base such as pyridine at room temperature.

Major Products

    Oxidation: 1-(4-(1H-Pyrazol-1-yl)phenyl)ethanone.

    Reduction: 1-(4-(1H-Pyrazol-1-yl)phenyl)ethane.

    Substitution: 1-(4-(1H-Pyrazol-1-yl)phenyl)ethyl chloride.

科学研究应用

(S)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

作用机制

The mechanism of action of (S)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Structural and Functional Group Variations

Table 1: Structural Comparison of (S)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol and Analogs

Compound Name Key Substituents Functional Groups Molecular Weight (g/mol)
(S)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol Pyrazole, phenyl, (S)-ethanol Alcohol, aromatic, heterocyclic ~214.24
1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropan-1,3-dione Dione, phenyl, hydroxy-pyrazole Ketone, alcohol, aromatic 322.33
(S)-2-(4-(1H-Pyrazol-1-yl)phenyl)-1,1,1-trifluoro-3-(imidazol-2-yl)propan-2-ol Trifluoromethyl, imidazole, pyrazole Alcohol, fluorinated, heterocyclic ~407.28
2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol Boronate ester, ethanol Alcohol, boronate, heterocyclic ~264.11

Key Observations:

  • Fluorinated Analogs (e.g., ): The introduction of trifluoromethyl groups enhances metabolic stability and lipophilicity, which is critical for drug design. However, this increases molecular weight and may reduce solubility compared to the non-fluorinated target compound.
  • Boronate Esters (e.g., ) : These serve as Suzuki coupling intermediates, unlike the target alcohol, which is a terminal product. Boronate esters are more reactive but less stable under aqueous conditions.

Physicochemical Properties

  • Solubility : The target compound’s hydroxyl and pyrazole groups likely confer moderate water solubility, whereas fluorinated analogs (e.g., ) are more lipophilic.
  • Stability : Boronate esters (e.g., ) are prone to hydrolysis, whereas the target alcohol is stable under neutral conditions but may oxidize to ketones under harsh environments.

常见问题

Q. What are the common synthetic routes for (S)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol?

  • Methodological Answer : The synthesis typically involves condensation of 4-(1H-pyrazol-1-yl)benzaldehyde with a chiral reducing agent to introduce the (S)-configuration. For example:

Hydrazine-mediated cyclization : Refluxing acetylacetone derivatives with hydrazine hydrate in ethanol yields pyrazole intermediates, followed by Friedel-Crafts alkylation .

Chiral resolution : Use of chiral auxiliaries or enzymes (e.g., lipases) to achieve enantiomeric purity, as seen in analogous alcohols like (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol .
Characterization via HPLC with chiral columns or polarimetry is critical to confirm stereochemistry .

Q. How is the compound characterized to confirm its structure and purity?

  • Methodological Answer :
  • Spectroscopic analysis :
  • ¹H/¹³C NMR : Verify aromatic protons (δ 7.2–8.5 ppm for pyrazole and phenyl groups) and the chiral alcohol proton (δ 4.5–5.5 ppm) .
  • FTIR : Confirm hydroxyl (O–H stretch ~3400 cm⁻¹) and pyrazole C=N stretches (~1600 cm⁻¹) .
  • Chromatography : HPLC or GC-MS to assess purity (>95%) and enantiomeric excess (e.g., Chiralcel OD columns) .
  • Single-crystal X-ray diffraction : Resolve absolute configuration, as demonstrated for pyrazoline derivatives .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., acetylating agents) .
  • First aid : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during synthesis?

  • Methodological Answer :
  • Asymmetric catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for kinetic resolution .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer, as shown in analogous secondary alcohols .
  • Crystallization-induced dynamic resolution (CIDR) : Utilize chiral solvents or co-crystallizing agents to enrich the (S)-enantiomer .

Q. What strategies resolve contradictions in spectral data for structural confirmation?

  • Methodological Answer :
  • Cross-validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations at B3LYP/6-31G* level) .
  • Crystallographic refinement : Use X-ray data (e.g., C–C bond angles and torsional parameters) to resolve ambiguities in stereochemistry .
  • Isotopic labeling : Introduce ²H or ¹³C labels to track specific protons/carbons in complex spectra .

Q. How can biological activities (e.g., antimicrobial) be systematically evaluated?

  • Methodological Answer :
  • In vitro assays :
  • Antibacterial : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Antifungal : Disk diffusion assays using Candida albicans .
  • Mechanistic studies :
  • Enzyme inhibition : Assess binding to cytochrome P450 or histamine receptors via fluorescence quenching .
  • Molecular docking : Simulate interactions with target proteins (e.g., GSK-3β) using AutoDock Vina .

Q. What methodologies assess the environmental impact of this compound?

  • Methodological Answer :
  • Ecotoxicology :
  • Daphnia magna acute toxicity : 48-hour LC₅₀ tests in aquatic models .
  • Soil biodegradation : Monitor degradation via HPLC under OECD 301B guidelines .
  • Bioaccumulation potential : Calculate logP values (e.g., using ChemDraw) to predict lipid solubility and persistence .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields?

  • Methodological Answer :
  • Reaction parameter optimization : Screen temperature (e.g., 60–100°C), solvent polarity (DMF vs. ethanol), and catalyst loading .
  • Byproduct analysis : Identify side products (e.g., diastereomers or oxidized forms) via LC-MS and adjust reducing agents (e.g., NaBH₄ vs. LiAlH₄) .

Q. Why do biological activity results vary across studies?

  • Methodological Answer :
  • Strain variability : Use standardized microbial strains (e.g., ATCC collections) .
  • Concentration gradients : Test multiple doses (1–100 µM) to establish dose-response curves .
  • Synergistic effects : Evaluate combinations with known antibiotics (e.g., ampicillin) to identify potentiation .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Enantiomeric Optimization

ParameterOptimal RangeImpact on (S)-Enantiomer YieldReference
Catalyst Loading5–10 mol%Increases ee by 20–30%
Solvent PolarityEthanol (ε = 24.3)Reduces racemization
Reaction Temperature70–80°CMaximizes conversion rate

Q. Table 2. Biological Activity Benchmarks

OrganismMIC (µg/mL)Assay TypeReference
Staphylococcus aureus12.5Broth microdilution
Candida albicans25.0Disk diffusion

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。